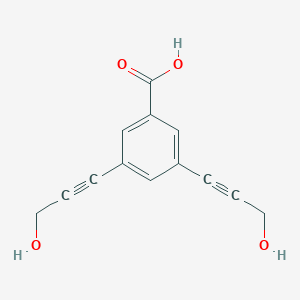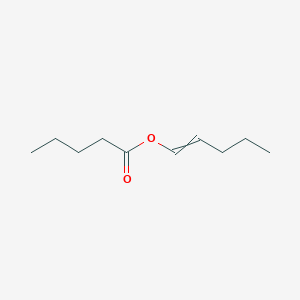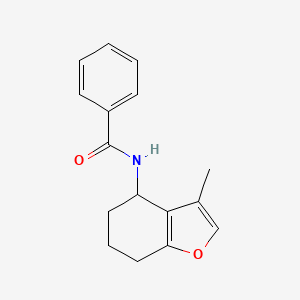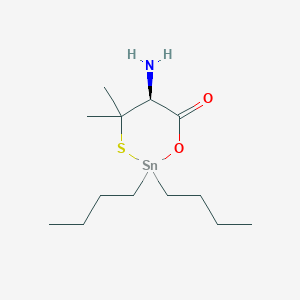
N-(ethylcarbamothioyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(ethylcarbamothioyl)-3-methylbenzamide is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of an ethylcarbamothioyl group attached to a 3-methylbenzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(ethylcarbamothioyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
3-methylbenzoyl chloride+ethyl isothiocyanatetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
N-(ethylcarbamothioyl)-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
N-(ethylcarbamothioyl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(ethylcarbamothioyl)-3-methylbenzamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- N-(methylcarbamothioyl)-3-methylbenzamide
- N-(ethylcarbamothioyl)-4-methylbenzamide
- N-(ethylcarbamothioyl)-3-chlorobenzamide
Uniqueness
N-(ethylcarbamothioyl)-3-methylbenzamide is unique due to the specific positioning of the ethylcarbamothioyl group and the methyl group on the benzamide core. This structural arrangement influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
属性
CAS 编号 |
816435-31-1 |
|---|---|
分子式 |
C11H14N2OS |
分子量 |
222.31 g/mol |
IUPAC 名称 |
N-(ethylcarbamothioyl)-3-methylbenzamide |
InChI |
InChI=1S/C11H14N2OS/c1-3-12-11(15)13-10(14)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,12,13,14,15) |
InChI 键 |
ZLHVDUKFPGJAHP-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=S)NC(=O)C1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)



![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)

![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)

methanone](/img/structure/B14230294.png)
